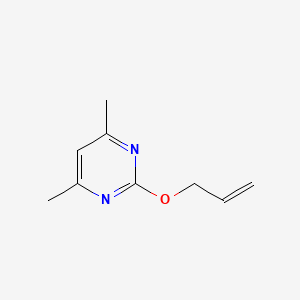

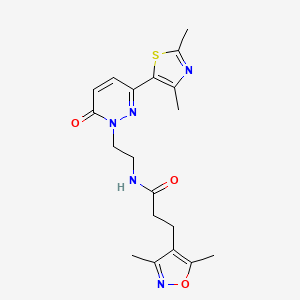

![molecular formula C10H12N2S B2929234 N-ethyl-4-methylbenzo[d]thiazol-2-amine CAS No. 343856-76-8](/img/structure/B2929234.png)

N-ethyl-4-methylbenzo[d]thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-ethyl-4-methylbenzo[d]thiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are polycyclic aromatic compounds containing a benzene fused to a thiazole ring . They are used in the synthesis of various pharmaceutical and chemical compounds .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the FT-IR spectrum reveals peaks at 1270 cm−1 (C–S), 1643 cm−1 (C = N), 1672 cm−1 (amide C = O), and 3423, 3325 cm−1 (–NH) .Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions during their synthesis. For example, the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid forms intermediate compounds . These intermediates are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are determined by various analytical techniques. For instance, the melting point of a benzothiazole derivative was found to be 194–196 °C . The FT-IR spectrum reveals peaks at 1270 cm−1 (C–S), 1643 cm−1 (C = N), 1672 cm−1 (amide C = O), and 3423, 3325 cm−1 (–NH), indicating the presence of these functional groups .Applications De Recherche Scientifique

I have conducted a search for scientific research applications of “N-ethyl-4-methylbenzo[d]thiazol-2-amine”, also known as “N-ethyl-4-methyl-1,3-benzothiazol-2-amine”. However, detailed information on specific applications is limited. Below are some potential applications based on the available data:

Antiproliferative Activity

This compound has been characterized for reduced cytotoxicity, and one of its analogues demonstrated promising activity in antiproliferative assays performed on T-Jurkat cell lines and peripheral mononuclear blood cells (PBMCs) .

COX Inhibition

There is evidence of weak COX-1 inhibitory activity, which is a potential application in anti-inflammatory drug development .

Analgesic and Anti-inflammatory Activities

Some derivatives of benzothiazole compounds have shown significant analgesic and anti-inflammatory activities, which could suggest similar uses for "N-ethyl-4-methylbenzo[d]thiazol-2-amine" .

Anticonvulsant Activity

Related thiazole compounds have been evaluated for their anticonvulsant activity, indicating a potential research application for seizure disorders .

Research and Development

The compound is restricted to research and development use under the supervision of a technically qualified individual, suggesting its use in various scientific studies .

Pharmaceutical and Fine Chemical Industries

It is indicated that such chemicals are widely used in pharmaceutical and fine chemical industries, as well as in research laboratories .

Propriétés

IUPAC Name |

N-ethyl-4-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-3-11-10-12-9-7(2)5-4-6-8(9)13-10/h4-6H,3H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEPBFKXMZBPFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(C=CC=C2S1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-methylbenzo[d]thiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-bromophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2929155.png)

![8-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929159.png)

![4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile](/img/structure/B2929160.png)

![2-chloro-N-[2-(1H-indol-3-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2929161.png)

![[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2929165.png)

![(5-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride](/img/structure/B2929173.png)